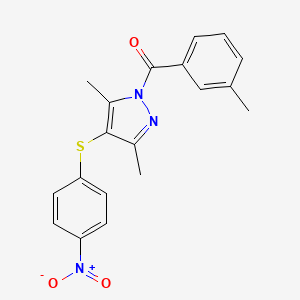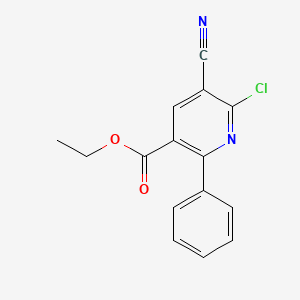![molecular formula C14H10Cl2N2OS2 B2480718 (Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 476626-91-2](/img/structure/B2480718.png)
(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of thiophene and benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions. For instance, the synthesis of various thiophene derivatives has been achieved through reactions involving amino thiophene carboxamides and different organic reagents, yielding compounds with potential bioactivity (Amr et al., 2010; Saeed & Wong, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using X-ray diffraction, revealing crystalline forms and molecular conformations. For example, derivatives of thiophene have been reported to crystallize in various space groups, showing different hydrogen bonding patterns and molecular packing (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Thiophene and benzothiazole derivatives undergo a range of chemical reactions, including S-cyclization, forming heterocyclic compounds with diverse chemical properties. These reactions are crucial for synthesizing compounds with potential pharmaceutical applications (Saeed & Wong, 2012).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structures are fundamental for understanding the compound's behavior in different environments. These properties are determined through experimental analysis and contribute to the compound's application potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are essential for the compound's applications in synthesis and pharmaceutical development. Studies on related compounds provide insights into how substitutions and molecular modifications affect these properties.
References:
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Research on related thiophene derivatives has explored various synthesis methods. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides was achieved through a multi-step process involving the reaction of several intermediates (Talupur, Satheesh, & Chandrasekhar, 2021).
Characterization Techniques : These compounds were characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, providing a comprehensive understanding of their chemical structure (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
Antimicrobial Properties : Similar compounds, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, have been evaluated for antimicrobial properties. Their biological evaluation and molecular docking studies indicated potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Activity : The synthesis of new thiophene-based compounds, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, and their evaluation for in vitro cytotoxicity showed inhibitory activity against various cell lines. This suggests potential applications in cancer research (Atta & Abdel‐Latif, 2021).
Antibiotic and Antibacterial Drugs : The synthesis of compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and their testing as antibiotics against Gram-positive and Gram-negative bacteria indicate their relevance in developing new antibacterial drugs (Ahmed, 2007).
Crystal Structure Analysis
Crystallographic Studies : Research on thiophene derivatives includes crystal structure determination, as exemplified by studies on compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. These studies provide insights into molecular and crystal stability (Prabhuswamy et al., 2016).
Hirshfeld Surface Analysis : This technique was used for the above-mentioned compound, revealing the nature of hydrogen bond interactions and crystal packing stability, crucial for understanding the compound's physical properties (Prabhuswamy et al., 2016).
Zukünftige Richtungen
The future directions for research on “(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, the development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS2/c1-7-3-4-9-10(5-7)20-14(18(9)2)17-13(19)8-6-11(15)21-12(8)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGEGHXAAWBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)
![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)
![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)


![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)




